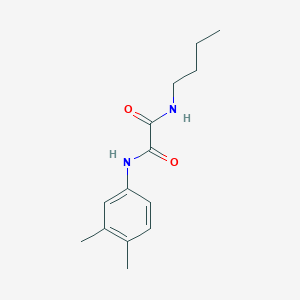
N-butyl-N'-(3,4-dimethylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N'-(3,4-dimethylphenyl)ethanediamide, commonly known as BDMPE, is a chemical compound that belongs to the family of amides. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. BDMPE is widely used in scientific research for its various applications, including as a chiral selector, a fluorescent probe, and a reagent for the determination of metals.
Mécanisme D'action
The mechanism of action of BDMPE is not fully understood. However, it is believed that BDMPE acts as a chiral selector by forming a complex with the enantiomers of the compound being separated. The complex is then separated based on the differences in their physical and chemical properties. As a fluorescent probe, BDMPE binds to metal ions, causing a change in its fluorescence intensity, which can be detected and measured. As a reagent for the determination of metals, BDMPE forms a complex with the metal ion, which can be quantified using various techniques such as UV-Vis spectroscopy.
Biochemical and Physiological Effects:
BDMPE has no known biochemical or physiological effects as it is primarily used in scientific research applications. However, studies have shown that BDMPE is not toxic to cells and has low cytotoxicity. It is also not mutagenic or carcinogenic, making it safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using BDMPE in scientific research is its high selectivity and sensitivity. It can detect metal ions at very low concentrations and separate enantiomers with high resolution. BDMPE is also easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using BDMPE is its high cost, which can limit its use in large-scale experiments. It is also not suitable for the separation of all enantiomers and may require the use of other chiral selectors in combination.
Orientations Futures
There are several future directions for the use of BDMPE in scientific research. One of the most promising areas is in the development of new chiral selectors for the separation of enantiomers. Researchers are also exploring the use of BDMPE as a fluorescent probe for the detection of other metal ions and as a reagent for the determination of other metals. Additionally, there is ongoing research into the use of BDMPE in the development of new drugs and pharmaceuticals.
Méthodes De Synthèse
The synthesis of BDMPE involves the reaction of N-butyl-3,4-dimethylaniline with ethanediamine in the presence of a catalyst such as potassium carbonate. The reaction results in the formation of BDMPE as a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
BDMPE has numerous applications in scientific research. One of the most significant applications is as a chiral selector in chromatography. BDMPE is used to separate enantiomers of various compounds, including amino acids, pharmaceuticals, and agrochemicals. It is also used as a fluorescent probe for the detection of metal ions, particularly copper and zinc. BDMPE is also used as a reagent for the determination of metals such as copper, nickel, and lead.
Propriétés
IUPAC Name |
N-butyl-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-8-15-13(17)14(18)16-12-7-6-10(2)11(3)9-12/h6-7,9H,4-5,8H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBLOJRBRMBLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N'-(3,4-dimethylphenyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

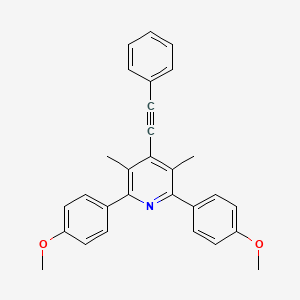
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4925664.png)
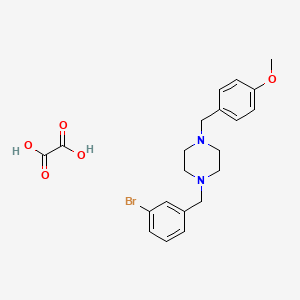
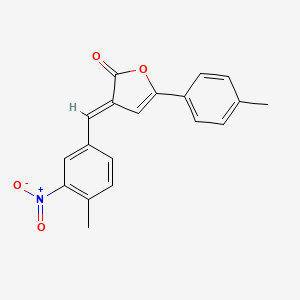

![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)
![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)
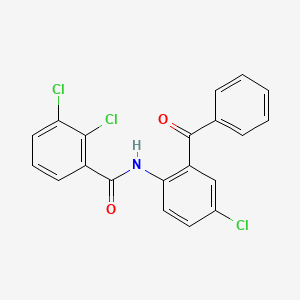

![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)
![N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4925768.png)